molecular formula C19H17N5OS B7636320 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole

2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole

Cat. No.: B7636320
M. Wt: 363.4 g/mol
InChI Key: UKKAYUBCJZJCLL-UHFFFAOYSA-N
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Description

2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole is a complex organic compound that features a tetrazole ring, a sulfanylmethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes or receptors in a similar manner. The sulfanylmethyl group can participate in redox reactions, potentially affecting cellular processes. The oxazole ring can contribute to the compound’s stability and ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole is unique due to its combination of a tetrazole ring, a sulfanylmethyl group, and an oxazole ring. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13-8-14(2)10-16(9-13)24-19(21-22-23-24)26-12-18-20-11-17(25-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAYUBCJZJCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NN=N2)SCC3=NC=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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